![molecular formula C16H29N3O5S B3095428 Biotin-PEG3-alcohol CAS No. 1263044-40-1](/img/structure/B3095428.png)
Biotin-PEG3-alcohol
Overview
Description
Biotin-PEG3-alcohol is a PEG derivative containing a biotin group and a terminal primary hydroxyl (OH) that reacts with a variety of functional groups . The PEG spacer arm is hydrophilic and provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers .
Molecular Structure Analysis
The molecular formula of Biotin-PEG3-alcohol is C16H29N3O5S . Its IUPAC name is N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide .Physical And Chemical Properties Analysis
Biotin-PEG3-alcohol has a molecular weight of 375.49 . It is a white to yellow solid .Scientific Research Applications
Protein Labeling and Crosslinking
Biotin-PEG3-alcohol is used in protein labeling and crosslinking . The primary amine of this compound can be crosslinked to proteins and material surfaces using EDC and other crosslinkers . This makes it a valuable tool for labeling molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins .
Enhanced Solubility
The polyethylene glycol (PEG) spacer arm in Biotin-PEG3-alcohol enhances the water solubility of biotinylated molecules . This is particularly useful in research applications where maintaining the solubility of the labeled molecules is critical .
Bioconjugation
Biotin-PEG3-alcohol contains a terminal primary hydroxyl (OH) that reacts with a variety of functional groups . This makes it a versatile reagent for bioconjugation, allowing researchers to attach it to a wide range of biomolecules for various applications .
Metabolic Processes
Biotin, also known as vitamin H or B7, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . Biotin-PEG3-alcohol, with its biotin component, could potentially be used in research related to these metabolic processes .
Biomedical Applications
Biotin has important applications in biomedicine . Given its biotin component, Biotin-PEG3-alcohol could be used in biomedical research, potentially aiding in the development of new treatments and therapies .
Food Additives
Biotin is used as a food additive . Biotin-PEG3-alcohol, with its biotin component, could potentially be used in research related to food additives, possibly contributing to the development of new food products or improving existing ones .
Mechanism of Action
Target of Action
Biotin-PEG3-alcohol is a PEG-based PROTAC linker . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . The primary targets of Biotin-PEG3-alcohol are therefore the proteins that the PROTAC is designed to degrade.
Mode of Action
The mode of action of Biotin-PEG3-alcohol involves its interaction with its targets through the PROTAC. The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This process results in the reduction of the target protein levels in the cell.
Biochemical Pathways
Biotin, a component of Biotin-PEG3-alcohol, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is involved in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The degradation of the target proteins by the PROTAC could potentially affect these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of Biotin-PEG3-alcohol would depend on the specific PROTAC it is part of. The peg spacer arm in biotin-peg3-alcohol is hydrophilic, which provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers . This property could enhance the bioavailability of the PROTAC.
Action Environment
The action of Biotin-PEG3-alcohol can be influenced by various environmental factors. For instance, the stability and efficacy of the PROTAC could be affected by factors such as temperature and pH. Furthermore, the presence of other competing molecules could potentially affect the binding of the PROTAC to its targets. The hydrophilic property of the PEG spacer could enhance the solubility of the PROTAC in aqueous environments .
Safety and Hazards
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPJDHGWKSPEEE-YDHLFZDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG3-alcohol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.